1,2,4-Oxadiazole-3-carboxylic acid

Medicinal Chemistry Bioisosterism Physicochemical Properties

1,2,4-Oxadiazole-3-carboxylic acid is a privileged heterocyclic scaffold with documented hydrolytic stability—making it a superior bioisostere for metabolically labile esters and amides. Its 1,2,4-oxadiazole core confers an order of magnitude higher logD than 1,3,4-oxadiazole regioisomers, enabling rational tuning of lipophilicity and membrane permeability. Validated in SARS-CoV-2 PLpro inhibitors (IC50 1.0–1.8 μM, oral bioavailability up to 39.1%) and selective hMAO B inhibitors (52 nM). Procure this building block to improve metabolic stability and pharmacokinetic profiles of your lead compounds.

Molecular Formula C3H2N2O3
Molecular Weight 114.06
CAS No. 856787-15-0
Cat. No. B2785499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4-Oxadiazole-3-carboxylic acid
CAS856787-15-0
Molecular FormulaC3H2N2O3
Molecular Weight114.06
Structural Identifiers
SMILESC1=NC(=NO1)C(=O)O
InChIInChI=1S/C3H2N2O3/c6-3(7)2-4-1-8-5-2/h1H,(H,6,7)
InChIKeyDOFBRSPSLRPIOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,2,4-Oxadiazole-3-carboxylic Acid (CAS 856787-15-0): A Core Heterocyclic Building Block for Drug Discovery and Bioisosteric Replacement


1,2,4-Oxadiazole-3-carboxylic acid (CAS 856787-15-0) is a small, polar heterocyclic building block (MW: 114.06, logP: 0.21, pKa: 1.523) characterized by a 1,2,4-oxadiazole core substituted with a carboxylic acid group at the 3-position [1]. This scaffold is a privileged motif in medicinal chemistry, frequently employed as a metabolically stable bioisostere for esters and amides due to its resistance to hydrolysis [2]. The compound and its derivatives have been identified as key intermediates in the development of potent inhibitors targeting a range of therapeutic proteins, including SARS-CoV-2 papain-like protease (PLpro) and human monoamine oxidase B (hMAO B) [3][4].

Why 1,2,4-Oxadiazole-3-carboxylic Acid Cannot Be Interchanged with 1,3,4-Oxadiazole Isomers or Simple Esters/Amides in Drug Design


Despite being a regioisomer of 1,3,4-oxadiazole-3-carboxylic acid, the 1,2,4-oxadiazole core confers distinct physicochemical and biological properties that preclude simple substitution. A systematic matched-pair analysis of AstraZeneca's compound collection revealed that 1,2,4-oxadiazole isomers exhibit an order of magnitude higher lipophilicity (log D) compared to their 1,3,4-oxadiazole counterparts [1]. This difference in lipophilicity is accompanied by significant variations in metabolic stability, hERG inhibition, and aqueous solubility, favoring the 1,3,4-oxadiazole isomer in some contexts but making the 1,2,4-oxadiazole a more suitable bioisostere when higher logD is required [1]. Furthermore, substituting the 1,2,4-oxadiazole ring with a simple ester or amide eliminates its hallmark hydrolytic stability, a critical advantage for achieving favorable pharmacokinetic profiles [2].

Quantitative Differentiation Guide for 1,2,4-Oxadiazole-3-carboxylic Acid: Head-to-Head Data Against Key Comparators


Lipophilicity Differentiation: 1,2,4- vs. 1,3,4-Oxadiazole Isomers

A systematic matched-pair analysis across the AstraZeneca compound collection demonstrated that the 1,2,4-oxadiazole regioisomer consistently exhibits significantly higher lipophilicity compared to the 1,3,4-oxadiazole isomer [1]. This quantifiable difference in log D directly impacts critical drug-like properties, including metabolic stability, hERG inhibition, and aqueous solubility [1].

Medicinal Chemistry Bioisosterism Physicochemical Properties

Hydrolytic Stability: 1,2,4-Oxadiazole vs. Amide Bioisosteres

The 1,2,4-oxadiazole ring serves as a bioisostere for ester and amide groups, offering a key advantage of resistance to hydrolysis [1]. This increased stability is a primary driver for its selection in lead optimization programs aiming to improve the metabolic half-life of drug candidates [1]. While specific quantitative half-life comparisons are compound-dependent, the class-level advantage of hydrolytic stability is well-established and a critical decision-making factor in procurement for medicinal chemistry applications [1].

Drug Metabolism Pharmacokinetics Bioisosterism

Potent hMAO B Inhibition: 1,2,4-Oxadiazole Bioisostere vs. Rigid Analogue

In the discovery of neuroprotective hMAO B inhibitors, the bioisosteric replacement of an amide or ester with a 1,2,4-oxadiazole ring (specifically in compound 20) yielded an IC50 of 52 nM and a selectivity index (SI) over hMAO A greater than 192 [1]. This high potency and selectivity were not observed with the rigid analogue compound 18, highlighting the importance of the molecular flexibility conferred by the 1,2,4-oxadiazole scaffold for achieving a better shape complementarity within the hMAO B enzymatic cleft [1]. Furthermore, thermal stability assays showed a Tm shift of +2.9 °C for compound 20, indicative of a tight-binding mechanism [1].

Neurodegeneration Enzyme Inhibition Monoamine Oxidase

Antiviral Activity Against SARS-CoV-2: Optimized 1,2,4-Oxadiazole Derivatives vs. Parent Scaffold GRL0617

A structure-based drug design campaign based on the SARS-CoV-2 PLpro-GRL0617 complex successfully incorporated the 1,2,4-oxadiazole and aryl carboxylic acid moieties to create potent antiviral agents [1]. This effort produced compounds 13f and 26r, which demonstrated low-micromolar PLpro inhibition (IC50 = 1.8 μM and 1.0 μM, respectively) and antiviral activity against live SARS-CoV-2 (EC50 = 5.4 μM and 4.3 μM, respectively) [1]. Critically, these compounds exhibited excellent metabolic stability (t1/2 > 93.2 min) and high plasma exposure (AUC0–t up to 24,289.76 ng·h/mL) in mice, with compound 26r achieving a moderate oral bioavailability of 39.1% [1].

Antiviral SARS-CoV-2 Protease Inhibitor

Optimal Research and Industrial Applications for 1,2,4-Oxadiazole-3-carboxylic Acid Based on Quantitative Evidence


Lead Optimization of Antiviral Agents Requiring Favorable Oral Pharmacokinetics

The synthesis and evaluation of 1,2,4-oxadiazole derivatives, as demonstrated by compounds 13f and 26r, provides a clear blueprint for their use in antiviral drug discovery [1]. The demonstrated combination of low-micromolar PLpro inhibition (IC50 = 1.0–1.8 μM), cellular antiviral activity (EC50 = 4.3–5.4 μM), and, crucially, high metabolic stability (t1/2 > 93.2 min) and oral bioavailability (up to 39.1%) makes this scaffold a premier choice for developing orally bioavailable treatments against SARS-CoV-2 and other coronaviruses [1]. Procurement of 1,2,4-oxadiazole-3-carboxylic acid is strategically justified for any program aiming to optimize the pharmacokinetic profile of antiviral leads.

Design of Potent and Selective CNS-Penetrant Enzyme Inhibitors

The discovery of compound 20, a 1,2,4-oxadiazole-bearing indazole, as a highly potent (IC50 = 52 nM) and selective (SI > 192) inhibitor of hMAO B directly supports the use of this scaffold for targeting central nervous system enzymes [1]. The observed tight-binding mechanism (Tm shift = +2.9 °C) and the superior activity over rigid analogs underscore the value of the 1,2,4-oxadiazole's molecular flexibility for achieving optimal target engagement in a neurological context [1]. Procuring this building block is a high-yield strategy for medicinal chemists working on neurodegenerative diseases like Parkinson's and Alzheimer's.

Scaffold Replacement to Mitigate Metabolic Liabilities of Esters and Amides

For any lead series suffering from poor in vivo exposure due to rapid esterase- or amidase-mediated hydrolysis, the 1,2,4-oxadiazole ring represents a validated bioisosteric replacement [1]. Its established resistance to hydrolysis offers a rational, data-backed strategy to improve the metabolic stability and extend the half-life of drug candidates [1]. Sourcing the core 1,2,4-oxadiazole-3-carboxylic acid building block is the essential first step in exploring this well-documented bioisosteric strategy to salvage metabolically unstable compounds.

Exploration of Lipophilicity-Driven Pharmacophores

The systematic evidence that 1,2,4-oxadiazole isomers possess an order of magnitude higher lipophilicity (log D) than their 1,3,4-oxadiazole counterparts provides a rational basis for their selection [1]. In drug discovery programs where increased membrane permeability or specific hydrophobic target interactions are required, the 1,2,4-oxadiazole-3-carboxylic acid scaffold offers a quantifiable and predictable lipophilicity advantage over alternative regioisomeric heterocycles [1]. Its procurement is therefore strategically aligned with projects that have established a need for higher logD in their pharmacophore.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2,4-Oxadiazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.